molecular formula C17H17N3O4 B5754614 4-methyl-3-nitro-N-[3-(propionylamino)phenyl]benzamide

4-methyl-3-nitro-N-[3-(propionylamino)phenyl]benzamide

Cat. No. B5754614
M. Wt: 327.33 g/mol
InChI Key: NDTSNBOGRHWGGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-3-nitro-N-[3-(propionylamino)phenyl]benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is commonly referred to as MPAP and is a member of the benzamide class of compounds. In

Mechanism of Action

The mechanism of action of MPAP involves its binding to the dopamine transporter and inhibiting the uptake of dopamine. This leads to an increase in the extracellular concentration of dopamine, which can have various effects on the brain depending on the specific area of the brain being studied.
Biochemical and physiological effects:
MPAP has been shown to have various biochemical and physiological effects on the brain. It has been shown to increase dopamine release in the striatum, which is involved in motor control. It has also been shown to increase dopamine release in the prefrontal cortex, which is involved in executive functions such as decision-making and working memory.

Advantages and Limitations for Lab Experiments

One of the main advantages of using MPAP in lab experiments is its selectivity for the dopamine transporter. This allows for specific manipulation of the dopaminergic system without affecting other neurotransmitter systems. However, one limitation of using MPAP is its relatively short half-life, which can make it difficult to study long-term effects of dopamine manipulation.

Future Directions

There are several future directions for research involving MPAP. One area of interest is its potential use in the treatment of dopamine-related disorders such as Parkinson's disease and addiction. Another area of interest is its potential use in studying the role of dopamine in various neurological disorders such as schizophrenia and depression. Additionally, further research is needed to fully understand the biochemical and physiological effects of MPAP on the brain.

Synthesis Methods

The synthesis of MPAP involves the reaction of 4-methyl-3-nitrobenzoic acid with propionyl chloride to form 4-methyl-3-nitro-N-propionylbenzoic acid. This compound is then reacted with 3-aminobenzoic acid to form 4-methyl-3-nitro-N-[3-(propionylamino)phenyl]benzamide. The final product is purified using recrystallization techniques.

Scientific Research Applications

MPAP has been studied for its potential applications in the field of neuroscience. It has been shown to act as a selective inhibitor of the dopamine transporter, which is involved in the uptake of dopamine in the brain. This makes it a useful tool for studying the role of dopamine in various neurological disorders such as Parkinson's disease, schizophrenia, and addiction.

properties

IUPAC Name

4-methyl-3-nitro-N-[3-(propanoylamino)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4/c1-3-16(21)18-13-5-4-6-14(10-13)19-17(22)12-8-7-11(2)15(9-12)20(23)24/h4-10H,3H2,1-2H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDTSNBOGRHWGGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-3-nitro-N-[3-(propionylamino)phenyl]benzamide

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